[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone
Overview
Description
CAY10719 is a selective inhibitor of the breast cancer resistance protein ABCG2, with an IC50 value of 0.23 μM. It has minimal activity at ABCG1. This compound has been shown to reverse the ABCG2-mediated resistance toward SN 38 and inhibit ATPase activity .
Mechanism of Action
Target of Action
The primary target of this compound is monoamine oxidase (MAO) , specifically the MAO-B isoform . Monoamine oxidases are mitochondrial flavoenzymes that play a key role in the metabolism of monoaminergic neurotransmitters .
Mode of Action
The compound interacts with its target by inhibiting the activity of MAO-B . It demonstrated a notable inhibition with an IC50 value of 0.036 μM for the MAO-B and isoform specificity .
Biochemical Pathways
The inhibition of MAO-B affects the metabolism of monoaminergic neurotransmitters, which can have various downstream effects. For example, the selective inhibition of MAO-B is a well-established approach in the treatment of Parkinson’s disease .
Pharmacokinetics
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting good bioavailability.
Result of Action
The inhibition of MAO-B by this compound can lead to neuroprotective effects. It has been suggested that this compound may serve as a candidate for the future discovery of therapeutic agents for neurodegenerative disorders such as Parkinson’s disease .
Preparation Methods
The synthesis of CAY10719 involves the reaction of 1-(3,4-dichlorophenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl-methanone. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, the process involves multiple steps of organic synthesis, including the formation of key intermediates and their subsequent reactions under controlled conditions .
Chemical Reactions Analysis
CAY10719 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10719 is primarily used in scientific research for its ability to inhibit the breast cancer resistance protein ABCG2. This makes it valuable in studies related to cancer treatment, particularly in overcoming drug resistance. Additionally, it is used in biochemical research to study the mechanisms of ATPase activity and its inhibition .
Comparison with Similar Compounds
CAY10719 is unique due to its high selectivity for ABCG2 and minimal activity at ABCG1. Similar compounds include:
Ko143: Another potent and selective inhibitor of ABCG2.
Fumitremorgin C: Known for its inhibitory effects on ABCG2.
Elacridar: A dual inhibitor of ABCG2 and P-glycoprotein.
These compounds share similar inhibitory properties but differ in their selectivity and potency .
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-31-17-9-6-15(7-10-17)25(30)29-13-12-19-18-4-2-3-5-22(18)28-23(19)24(29)16-8-11-20(26)21(27)14-16/h2-11,14,24,28H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQFVWUCZTWDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2C4=CC(=C(C=C4)Cl)Cl)NC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.